molecular formula C6H14NO4P-2 B1628812 6-Aminohexyl dihydrogen phosphate CAS No. 7564-68-3

6-Aminohexyl dihydrogen phosphate

Cat. No. B1628812
CAS RN: 7564-68-3
M. Wt: 195.15 g/mol
InChI Key: XYVLZAYJHCECPN-UHFFFAOYSA-L
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Description

6-Aminohexyl dihydrogen phosphate, also known as 6-aminohexyl phosphate, is a monoalkyl phosphate in which the alkyl group is specified as 6-aminohexyl . It has the molecular formula C6H16NO4P .


Molecular Structure Analysis

The molecular structure of 6-Aminohexyl dihydrogen phosphate consists of a phosphate group attached to a 6-aminohexyl chain . The molecular weight of the compound is approximately 197.17 .


Physical And Chemical Properties Analysis

6-Aminohexyl dihydrogen phosphate has a molecular weight of 197.17 . Its empirical formula is C6H16NO4P . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

1. Enzyme Purification and Characterization

6-Aminohexyl dihydrogen phosphate has been utilized in the purification and characterization of enzymes, such as glucose 6-phosphate dehydrogenase, from various sources including human erythrocytes, halophilic bacteria, and mouse tissues. This process involves affinity chromatography, where the compound aids in binding and isolating specific enzymes for detailed study (DeFlora et al., 1975), (Leicht, 1978), (Lee et al., 1979).

2. Investigation of Catalytic Mechanisms

Research involving 6-Aminohexyl dihydrogen phosphate has contributed to the understanding of the catalytic mechanisms of enzymes like glucose 6-phosphate dehydrogenase. Mutagenesis studies have helped clarify the roles of specific amino acids in enzyme function and substrate binding (Cosgrove et al., 1998).

3. Synthesis of Adenosine Nucleotide Derivatives

The compound has been used in the synthesis of adenosine nucleotide derivatives for affinity chromatography, which is crucial in the reversible binding of enzymes like dehydrogenases and kinases. This synthesis is significant in studying enzyme-substrate interactions and enzyme purification (Trayer et al., 1974).

properties

IUPAC Name

6-aminohexyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO4P/c7-5-3-1-2-4-6-11-12(8,9)10/h1-7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVLZAYJHCECPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCOP(=O)(O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminohexyl dihydrogen phosphate

CAS RN

7564-68-3
Record name 1-Hexanol, 6-amino-, 1-(dihydrogen phosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7564-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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